Comparative Cross-Species P2X7 Antagonist Potency: A-804598 Versus A-740003
A-804598 demonstrates 3.6-fold higher potency at human P2X7 receptors compared to the widely used comparator A-740003 [1]. Crucially, A-804598 maintains equivalent high affinity across mouse, rat, and human P2X7 receptors (9 nM, 10 nM, and 11 nM respectively), whereas many P2X7 antagonists exhibit pronounced species-dependent potency variation that compromises cross-species translational study design [1].
| Evidence Dimension | P2X7 receptor antagonist potency (human receptor) |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | A-740003: IC50 = 40 nM |
| Quantified Difference | 3.6-fold higher potency for A-804598 |
| Conditions | Human P2X7 receptor expressed in recombinant cell lines; antagonist activity measured by radioligand binding and functional calcium flux assays |
Why This Matters
Higher potency at human P2X7 receptors enables lower compound usage, reduces off-target exposure, and improves assay signal-to-noise ratio in human cellular and translational models.
- [1] Donnelly-Roberts DL, et al. [3H]A-804598 ([3H]2-cyano-1-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine) is a novel, potent, and selective antagonist radioligand for P2X7 receptors. Neuropharmacology. 2009;56(1):223-229. View Source
